molecular formula C7H10O5S B15292043 (3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid

(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid

Cat. No.: B15292043
M. Wt: 206.22 g/mol
InChI Key: QTGHJXSTSWTWFG-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[3,4-c]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the thieno[3,4-c]furan ring system through cyclization reactions, followed by functional group modifications to introduce the carboxylic acid and dioxo functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid include other thieno[3,4-c]furan derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of a thieno[3,4-c]furan ring system with dioxo and carboxylic acid functionalities. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C7H10O5S

Molecular Weight

206.22 g/mol

IUPAC Name

(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid

InChI

InChI=1S/C7H10O5S/c8-6(9)7-3-12-1-5(7)2-13(10,11)4-7/h5H,1-4H2,(H,8,9)/t5-,7-/m0/s1

InChI Key

QTGHJXSTSWTWFG-FSPLSTOPSA-N

Isomeric SMILES

C1[C@H]2CS(=O)(=O)C[C@]2(CO1)C(=O)O

Canonical SMILES

C1C2CS(=O)(=O)CC2(CO1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.